- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)
942070-45-3 structure
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Properties
Names and Identifiers
-
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- 1-BOC-indole-3-boronic acid, pinacol ester
- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...
- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate
- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- 1-BOC-indole-3-boronic acid pinacol ester
- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- WWMZOMHUEMTTQO-UHFFFAOYSA-N
- BCP11507
- EBD265102
- AM80919
- SY031275
- BC000763
- OR350029
- 1-BOC-indole-3-bo
- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)
- 3-Bpin-N-Boc-indole
- +Expand
-
- MFCD12407262
- WWMZOMHUEMTTQO-UHFFFAOYSA-N
- 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
- O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C
Computed Properties
- 343.19500
- 0
- 4
- 3
- 343.1954885 g/mol
- 25
- 512
- 0
- 0
- 0
- 0
- 0
- 1
- 49.7
- 343.2
Experimental Properties
- 3.72370
- 49.69000
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Security Information
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Price
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 2 h, 80 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ; 16 h, 80 °C
Reference
- Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic SwitchOrganometallics, 2014, 33(13), 3514-3522,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 58 h, reflux
Reference
- Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeletonChemical Science, 2013, 4(3), 1002-1007,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; 23 h, 80 °C
Reference
- Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activityChemical Science, 2021, 12(30), 10388-10394,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; rt → 80 °C; 23 h, 80 °C
Reference
- Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclizationChemRxiv, 2021, 1, 1-8,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 61 h, 80 °C
Reference
- Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic AcidsOrganic Letters, 2022, 24(8), 1616-1619,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 75 °C; 75 °C → rt
Reference
- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H BorylationJournal of the American Chemical Society, 2015, 137(25), 8058-8061,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 8 h, 60 °C
1.2 8 h, 60 °C
Reference
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of HeterocyclesJournal of Organic Chemistry, 2009, 74(23), 9199-9201,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
Reference
- Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation MethodologyOrganic Letters, 2013, 15(6), 1346-1349,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, -78 °C
Reference
- Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents, Japan, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 60 °C
1.2 12 h, 60 °C
Reference
- Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic AmidesAngewandte Chemie, 2022, 61(27),,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, 85 °C; 85 °C → rt
Reference
- Preparation of pyrrolidine-based peptides as IAP inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Indole derivatives as androgen receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials
- tert-butyl 3-bromo-1H-indole-1-carboxylate
- Tert-Butyl 3-iodo-1H-indole-1-carboxylate
- Pinacolborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 1-Boc-indole
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:942070-45-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:942070-45-3)
A LA DING
anhua.mao@aladdin-e.com
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Related Literature
-
Xiaoxiao Ou,Man He,Beibei Chen,Han Wang,Bin Hu Analyst, 2019,144, 2736-2745
-
2. Front cover
-
Chong-Geng Ma Phys. Chem. Chem. Phys., 2023,25, 18808-18815
-
Jun Wang Analyst, 2011,136, 1142-1147
-
Johan Biscaras,Abhay Shukla Nanoscale, 2015,7, 5981-5986
-
Siyi Hu,Yuhan Jie,Kai Jin RSC Adv., 2020,10, 4899-4906
-
Mehdi Elsayed Moussa,Jana Schiller,Michael Seidl,Pavel A. Shelyganov,Manfred Scheer New J. Chem., 2021,45, 1800-1804
-
Masayoshi Nishiura,Masanori Takimoto Chem. Commun., 2011,47, 5726-5728
-
Jie Zhang,George Robert Martin,Darryl D. DesMarteau Chem. Commun., 2003, 2334-2335
942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate) Related Products
- 130600-36-1(N-(4-Acetylphenyl)-N-methylacetamide)
- 1718-53-2(Benzaanthracene-d12)
- 190374-70-0(L-Norvaline,5-[(aminoiminomethyl)thio]-)
- 15908-64-2(4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile)
- 171178-42-0(5-Tert-Butoxycarbonylamino-2-Fluoroisonicotinic Acid)
- 108211-36-5((R)-4,4,4-Trifluoro-3-hydroxybutanoic acid)
- 118896-96-1(4-Isoxazolepropanoicacid, b-amino-2,3-dihydro-5-methyl-3-oxo-,hydrobromide (1:1))
- 1270-21-9(1,3-Cyclohexadiene,6-methoxy-1,3,5-trinitro-, ion(1-), potassium (9CI))
- 10277-44-8(Praseodymium(III) sulfate)
- 14040-20-1(Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
99%/99%
25g/100g
191.0/760.0